{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C11H12N2O2·HCl It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 3-methoxybenzohydroxamic acid can be converted to the corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.
Introduction of the Aminomethyl Group: The next step involves the introduction of the aminomethyl group at the 3-position of the isoxazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine.
Formation of Hydrochloride Salt: Finally, the free base of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the isoxazole ring or the methoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole ring or methoxy group.
Substitution: Alkylated or acylated derivatives at the aminomethyl group.
Scientific Research Applications
Chemistry
In chemistry, {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine: Similar structure but with a different substitution pattern on the phenyl ring.
[5-(3-Chlorophenyl)isoxazol-3-yl]methylamine: Chlorine substitution instead of a methoxy group.
[5-(3-Trifluoromethylphenyl)isoxazol-3-yl]methylamine: Trifluoromethyl substitution on the phenyl ring.
Uniqueness
The uniqueness of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its ability to interact with certain biological targets, potentially leading to improved therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-3-8(5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYRMYLPRIFYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679288 | |
Record name | 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018605-16-7, 1263094-48-9 | |
Record name | 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[5-(3-Methoxyphenyl)-3-isoxazolyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.